![molecular formula C17H15N3O B1680892 2-甲基-8-(苯甲氧基)咪唑并[1,2-a]吡啶-3-乙腈 CAS No. 76081-98-6](/img/structure/B1680892.png)

2-甲基-8-(苯甲氧基)咪唑并[1,2-a]吡啶-3-乙腈

概述

描述

“2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile” is an imidazopyridine with the molecular formula C17H15N3O . It is also known by other names such as SCH 28080 .

Molecular Structure Analysis

The molecular structure of this compound includes a phenylmethoxy group attached to an imidazo[1,2-a]pyridine ring, with a methyl group and an acetonitrile group also attached to the ring .Chemical Reactions Analysis

This compound is known to bind to gastric vesicle preparations containing the (H+ + K+)-ATPase, and this binding can be displaced by lumenal K+ .Physical And Chemical Properties Analysis

The compound is a solid with a white to light tan color. It is soluble in DMSO at concentrations greater than 10 mg/mL, but it is insoluble in water .科学研究应用

胃酸分泌抑制

SCH-28080 是一种有效的胃 H+, K±ATPase 抑制剂 . 它与 K+ 结合位点结合,对 K+ 具有竞争性。 这使得它在体外和体内均能有效抑制胃酸分泌 .

抗溃疡特性

由于其抑制胃酸分泌的能力,SCH-28080 被发现具有抗溃疡特性 . 这使其成为治疗诸如消化性溃疡等疾病的潜在候选药物。

左右轴建立研究

SCH-28080 已用于研究 H+/K±ATPase 在发育过程中建立左右轴中的作用 . 这项研究对于理解发育生物学和胚胎发生至关重要。

药物开发

咪唑并吡啶部分是 SCH-28080 结构的一部分,由于其在药物化学中的广泛应用,被认为是“药物偏见”支架 . 这使得 SCH-28080 成为药物开发中的一种有价值的化合物。

材料科学应用

咪唑并吡啶由于其结构特征,在材料科学中也很有用 . 因此,SCH-28080 也可能在该领域有应用。

ATPase 酶研究

SCH-28080 已用于研究 H+K+ ATPase 酶活性 . 这项研究对于理解 ATPase 酶的功能和调节至关重要。

作用机制

Target of Action

The primary target of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, also known as SCH28080, is the gastric H+/K+ ATPase . This enzyme is responsible for the final step in the production of gastric acid in the stomach, making it a key player in the regulation of acid secretion .

Mode of Action

SCH28080 acts as a reversible, K+ competitive inhibitor of the gastric H+/K+ ATPase . It binds to the enzyme in a competitive manner with potassium ions, thereby inhibiting the enzyme’s activity . This results in a decrease in the production of gastric acid .

Biochemical Pathways

By inhibiting the gastric H+/K+ ATPase, SCH28080 disrupts the proton pump that is integral to the production of gastric acid . This leads to a decrease in the acidity of the stomach, which can have downstream effects on processes such as digestion and the absorption of certain drugs .

Result of Action

The primary result of SCH28080’s action is a reduction in gastric acid secretion , which can lead to an increase in gastric pH . This makes it an effective treatment for conditions such as peptic ulcers . In vitro studies have shown that SCH28080 can cause a dose-dependent reduction in cell viability .

属性

IUPAC Name |

2-(2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-13-15(9-10-18)20-11-5-8-16(17(20)19-13)21-12-14-6-3-2-4-7-14/h2-8,11H,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKJFEPAUKAXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226971 | |

| Record name | SCH 28080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76081-98-6 | |

| Record name | SCH 28080 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076081986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH 28080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH-28080 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00427X161I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile?

A: 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile functions as a reversible inhibitor of the gastric proton pump (H+,K+-ATPase) [, , ]. It exhibits competitive inhibition with potassium ions (K+) at the binding site of this enzyme [, ]. This inhibition effectively suppresses gastric acid secretion, making it a potential therapeutic agent for ulcers and other acid-related disorders.

Q2: How does the structure of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile influence its activity?

A: Research suggests that specific structural features of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile are crucial for its interaction with the gastric proton pump. Studies involving mutations in the sixth transmembrane segment of the H+,K+-ATPase α-subunit, particularly at Glu-822, revealed a significant decrease in sensitivity to the compound []. This suggests Glu-822 plays a vital role in binding 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile. Interestingly, this residue is not conserved in the Na+,K+-ATPase or other H+,K+-ATPases insensitive to the compound, potentially explaining its selectivity for the gastric proton pump [].

Q3: Beyond its inhibitory effect on acid secretion, does 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile exhibit other activities relevant to gastric protection?

A: Yes, research suggests 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile might be involved in regulating the activity of a phospholipid flippase found in gastric vesicles [, ]. This flippase translocates phospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine across the membrane bilayer [, ]. Notably, the compound inhibits this flippase activity, and this inhibition correlates with its inhibition of a high-affinity Mg2+-ATPase activity present in the gastric vesicles []. This finding suggests a potential link between 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, phospholipid asymmetry, and gastric cytoprotection, warranting further investigation.

Q4: Has 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile demonstrated efficacy in models beyond isolated cells or tissues?

A: Research shows that 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile exhibits promising anti-ulcer activity in various animal models. It effectively inhibits gastric ulcers induced by cysteamine, reserpine, and stress in rats []. Importantly, its efficacy in these models appears to stem primarily from its potent antisecretory action []. These findings highlight its potential as a therapeutic agent for ulcer management.

Q5: What is the significance of developing stable cell lines expressing the gastric proton pump, and how does 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile contribute to this research?

A: Stable cell lines expressing the functional gastric proton pump are invaluable tools for studying the enzyme's structure, function, and regulation []. Researchers have successfully developed cell lines co-expressing the α and β subunits of the gastric proton pump, which demonstrate K+-stimulated ATPase activity and proton transport sensitive to 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile []. These cell lines provide a robust platform for further dissecting the mechanism of action of the compound and exploring its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[2-butyl-4-[(E)-3-hydroxy-2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-oxoprop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1680813.png)

![2-[(4S)-3-oxo-8-[3-(pyridin-2-ylamino)propoxy]-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid](/img/structure/B1680821.png)

![(E)-3-(3,4-dichlorophenyl)-N-[5-[4-(5-hydroxy-1H-indol-3-yl)piperidin-1-yl]pentyl]prop-2-enamide](/img/structure/B1680825.png)

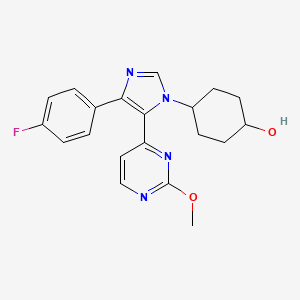

![2-(3,5-Dimethylphenoxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1680826.png)